An In-depth Technical Guide to 4,5-Dimethoxy-2-nitrobenzonitrile (CAS: 102714-71-6) for Advanced Research and Development
An In-depth Technical Guide to 4,5-Dimethoxy-2-nitrobenzonitrile (CAS: 102714-71-6) for Advanced Research and Development
This technical guide provides a comprehensive overview of 4,5-dimethoxy-2-nitrobenzonitrile, a highly functionalized aromatic compound that serves as a valuable intermediate in advanced organic synthesis. With its unique arrangement of electron-donating methoxy groups and electron-withdrawing nitro and cyano moieties, this molecule offers a rich landscape for chemical transformations. This document is intended for researchers, medicinal chemists, and process development scientists, offering insights into its properties, synthesis, reactivity, and potential applications, particularly in the realm of pharmaceutical development.
Chapter 1: Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is foundational to its application in research. This chapter consolidates the key identifiers and characterization data for 4,5-dimethoxy-2-nitrobenzonitrile.
Core Chemical Identifiers
The fundamental identifiers for 4,5-dimethoxy-2-nitrobenzonitrile are summarized below, providing a clear reference for procurement, cataloging, and regulatory compliance.
| Identifier | Value | Source |
| CAS Number | 102714-71-6 | [1][2][3] |
| Molecular Formula | C₉H₈N₂O₄ | [1][2] |
| Molecular Weight | 208.17 g/mol | [1][2] |
| IUPAC Name | 4,5-dimethoxy-2-nitrobenzonitrile | [1] |
| Synonyms | 6-Nitroveratronitrile, 1-Cyano-4,5-dimethoxy-2-nitrobenzene | [1] |
| InChI Key | NQSQQGDTYKGCOT-UHFFFAOYSA-N | [1][2] |
| SMILES | COC1=C(C=C(C(=C1)C#N)[O-])OC | [1][2] |
Physical Properties
The physical characteristics of the compound dictate its handling, storage, and compatibility with various reaction conditions.
| Property | Value | Source |
| Physical State | Solid, powder/crystal | [1][2][4] |
| Color | Pale yellow to amber | [1][4] |
| Melting Point | 164-168 °C | [2] |
| Boiling Point | 398.6 ± 42.0 °C (Predicted) | |
| Density | 1.32 ± 0.1 g/cm³ (Predicted) | |
| Solubility | Expected to be soluble in polar aprotic solvents (e.g., DMSO, DMF, Acetone) and sparingly soluble in alcohols. Insoluble in water. |
Spectroscopic Data
Spectroscopic analysis is critical for confirming the identity and purity of 4,5-dimethoxy-2-nitrobenzonitrile. The expected spectral features are detailed below, based on data available in public databases and predictable chemical shifts.[1]
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple, showing two aromatic singlets and two methoxy singlets.
-
~7.6 ppm (s, 1H): Aromatic proton (H-3), deshielded by the adjacent nitro group.
-
~7.3 ppm (s, 1H): Aromatic proton (H-6), deshielded by the adjacent cyano group.
-
~4.0 ppm (s, 3H): Methoxy protons (-OCH₃).
-
~3.9 ppm (s, 3H): Methoxy protons (-OCH₃).
-
-
¹³C NMR Spectroscopy: The carbon spectrum provides a map of the carbon skeleton.[1]
-
~155 ppm & ~149 ppm: Aromatic carbons attached to methoxy groups (C-4, C-5).
-
~140 ppm: Aromatic carbon attached to the nitro group (C-2).
-
~116 ppm: Nitrile carbon (-C≡N).
-
~112 ppm & ~108 ppm: Aromatic CH carbons (C-3, C-6).
-
~105 ppm: Aromatic carbon attached to the cyano group (C-1).
-
~56 ppm: Methoxy carbons (-OCH₃).
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for identifying the key functional groups.[1]
-
~2230 cm⁻¹: Strong, sharp peak characteristic of the nitrile (-C≡N) stretch.
-
~1520 cm⁻¹ & ~1340 cm⁻¹: Strong peaks corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (Ar-NO₂), respectively.
-
~1600-1450 cm⁻¹: Peaks associated with aromatic C=C stretching.
-
~1270 cm⁻¹ & ~1020 cm⁻¹: Strong peaks from the C-O stretching of the aryl ethers (methoxy groups).
-
Chapter 2: Synthesis and Mechanism
A reliable and scalable synthetic route is paramount for the utilization of any chemical intermediate. While multiple pathways can be envisioned, a practical approach starting from the commercially available veratraldehyde (3,4-dimethoxybenzaldehyde) is proposed here. This route involves nitration, oximation, and subsequent dehydration.
Retrosynthetic Analysis
The retrosynthesis diagram illustrates a logical disconnection approach to designing the synthesis.
Caption: Proposed multi-step synthesis workflow.
Detailed Experimental Protocol
The following protocols are based on established methodologies for analogous transformations. [5][6] Step 1: Nitration of Veratraldehyde to 4,5-Dimethoxy-2-nitrobenzaldehyde
-
Causality: The methoxy groups are ortho, para-directing activators. Nitration occurs ortho to one methoxy group and meta to the other, at the sterically accessible C-2 or C-6 position. Careful temperature control is crucial to prevent over-nitration and side reactions.
-
Protocol:
-
Equip a three-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Charge the flask with veratraldehyde (1.0 eq).
-
Cool the flask to 0-5 °C in an ice-salt bath.
-
Slowly add concentrated sulfuric acid (H₂SO₄) while maintaining the low temperature.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.1 eq) to concentrated H₂SO₄ in a separate flask, pre-cooled to 0 °C.
-
Add the cold nitrating mixture dropwise to the veratraldehyde solution over 1-2 hours, ensuring the internal temperature does not exceed 10 °C. [5] 7. After the addition is complete, allow the mixture to stir at 0-10 °C for an additional 2-3 hours, monitoring the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Collect the precipitated yellow solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. The crude product, 4,5-dimethoxy-2-nitrobenzaldehyde, can be purified by recrystallization from ethanol. [5] Step 2: Oximation of 4,5-Dimethoxy-2-nitrobenzaldehyde
-
-
Causality: The aldehyde carbonyl reacts with hydroxylamine to form an oxime. The reaction is typically performed in the presence of a base to neutralize the HCl released from hydroxylamine hydrochloride.
-
Protocol:
-
In a round-bottom flask, dissolve 4,5-dimethoxy-2-nitrobenzaldehyde (1.0 eq) in ethanol.
-
Add hydroxylamine hydrochloride (NH₂OH·HCl, 1.2 eq) and sodium acetate (CH₃COONa, 1.5 eq) to the solution. [6] 3. Heat the mixture to reflux and stir for 1-2 hours, monitoring by TLC until the starting aldehyde is consumed.
-
Cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.
-
Add water to the residue to precipitate the product.
-
Collect the solid 4,5-dimethoxy-2-nitrobenzaldoxime by vacuum filtration, wash with water, and dry. [6] Step 3: Dehydration of the Oxime to 4,5-Dimethoxy-2-nitrobenzonitrile
-
-
Causality: The oxime is dehydrated to the corresponding nitrile using a dehydrating agent. Acetic anhydride is a common and effective reagent for this transformation, proceeding through an acetylated intermediate.
-
Protocol:
-
Place the dry 4,5-dimethoxy-2-nitrobenzaldoxime (1.0 eq) in a round-bottom flask.
-
Add acetic anhydride (Ac₂O, 3-5 eq) as both the reagent and solvent.
-
Heat the mixture to reflux (approx. 110-120 °C) for 1-3 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice to quench the excess acetic anhydride.
-
Stir until the precipitated solid forms.
-
Collect the crude product by vacuum filtration, wash extensively with water, then with a dilute sodium bicarbonate solution, and finally with water again until neutral.
-
Purify the final product, 4,5-dimethoxy-2-nitrobenzonitrile, by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
-
Chapter 3: Chemical Reactivity and Applications in Drug Development
The synthetic utility of 4,5-dimethoxy-2-nitrobenzonitrile stems from the distinct reactivity of its three functional groups, allowing it to serve as a versatile scaffold for building more complex molecules.
Key Reaction Sites
The molecule presents three primary sites for chemical modification, enabling diverse synthetic strategies.
Caption: Reactive centers on the 4,5-dimethoxy-2-nitrobenzonitrile scaffold.
Transformation into Key Pharmaceutical Scaffolds
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine using various reagents (e.g., SnCl₂/HCl, H₂/Pd-C, Fe/HCl). This transformation yields 2-amino-4,5-dimethoxybenzonitrile , a key precursor for synthesizing heterocyclic systems like quinazolines, which are prevalent in kinase inhibitor drugs. [7]
-
Hydrolysis of the Nitrile Group: The nitrile can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid, 4,5-dimethoxy-2-nitrobenzoic acid . This acid is itself a useful building block for creating amides, esters, and other derivatives. [8][9]
Role as a Building Block in Medicinal Chemistry
The substitution pattern of 4,5-dimethoxy-2-nitrobenzonitrile is found in numerous biologically active molecules. The related 4,5-dimethoxy-2-nitrobenzyl (DMNB) group, for example, is widely used as a photolabile protecting group ("caged compound") to allow for the light-induced release of a bioactive molecule, enabling spatiotemporal control in biological assays. [10]This highlights the value of the 2-nitroveratrole core in sophisticated drug discovery applications. [11]The compound can be used as a starting point for synthesizing inhibitors of various enzymes and receptors.
Caption: Synthetic utility in drug discovery workflows.
Chapter 4: Safety, Handling, and Storage
Adherence to strict safety protocols is mandatory when handling 4,5-dimethoxy-2-nitrobenzonitrile.
GHS Hazard Classification
The compound is classified under the Globally Harmonized System (GHS) with the following hazards: [1][2]
| Hazard Class | Category | Signal Word | Hazard Statement |
|---|---|---|---|
| Acute Toxicity, Oral | 4 | Warning | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | 4 | Warning | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | 4 | Warning | H332: Harmful if inhaled |
| Skin Irritation | 2 | Warning | H315: Causes skin irritation |
| Eye Irritation | 2 | Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | 3 | Warning | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE) and Engineering Controls
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.
-
Respiratory Protection: For operations that may generate dust, use a NIOSH-approved N95 dust mask or higher-level respirator. [2]
First Aid Measures
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor immediately.
-
If on Skin: Wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.
-
If Inhaled: Move person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.
Storage and Disposal
-
Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place. Store locked up.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
4,5-Dimethoxy-2-nitrobenzonitrile is a strategically designed chemical intermediate with significant potential for researchers in organic synthesis and drug discovery. Its well-defined physicochemical properties, predictable reactivity at multiple functional groups, and a straightforward synthetic pathway make it an attractive building block for constructing complex molecular architectures. The inherent functionalities allow for facile conversion into key pharmacophores, such as amino-nitriles and nitro-benzoic acids, which are precursors to a wide array of heterocyclic systems. Proper adherence to safety and handling protocols is essential for its use in a laboratory setting. This guide serves as a foundational resource to empower scientists to confidently and effectively incorporate this versatile compound into their research and development programs.
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